molecular formula C20H24O2 B13960002 Icosa-2,4,6,8-tetraynoic acid CAS No. 52642-57-6

Icosa-2,4,6,8-tetraynoic acid

Cat. No.: B13960002
CAS No.: 52642-57-6
M. Wt: 296.4 g/mol
InChI Key: IAOQCZBMCCPRDU-UHFFFAOYSA-N
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Description

Icosa-2,4,6,8-tetraynoic acid: is a long-chain fatty acid with an aliphatic tail containing 20 carbon atoms. . This compound is characterized by the presence of multiple triple bonds in its structure, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of icosa-2,4,6,8-tetraynoic acid typically involves the use of alkyne coupling reactions. One common method is the Sonogashira coupling reaction , which involves the coupling of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions usually include a base such as triethylamine or diisopropylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound is less common due to the complexity and cost of the synthesis. advancements in catalytic processes and the development of more efficient synthetic routes may pave the way for large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions

Icosa-2,4,6,8-tetraynoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bonds to double or single bonds, resulting in alkenes or alkanes.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alkenes and alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Icosa-2,4,6,8-tetraynoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to lipid metabolism and cell membrane dynamics.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel drugs.

Mechanism of Action

The mechanism of action of icosa-2,4,6,8-tetraynoic acid involves its interaction with various molecular targets and pathways. The compound can integrate into cell membranes, affecting their fluidity and function. Additionally, its multiple triple bonds allow it to participate in various biochemical reactions, potentially influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Icosa-2,4,6,8,10-pentaenoic acid: Another long-chain fatty acid with multiple double bonds.

    Eicosapentaenoic acid: An omega-3 fatty acid with five double bonds.

Uniqueness

Icosa-2,4,6,8-tetraynoic acid is unique due to its multiple triple bonds, which confer distinct chemical and physical properties compared to similar compounds with double bonds.

Properties

CAS No.

52642-57-6

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

IUPAC Name

icosa-2,4,6,8-tetraynoic acid

InChI

InChI=1S/C20H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-11H2,1H3,(H,21,22)

InChI Key

IAOQCZBMCCPRDU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC#CC#CC#CC#CC(=O)O

Origin of Product

United States

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